

# Diethyl 5-bromoisophthalate chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Diethyl 5-bromoisophthalate*

Cat. No.: *B180653*

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## An In-depth Technical Guide to **Diethyl 5-bromoisophthalate**

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## Introduction

**Diethyl 5-bromoisophthalate** (CAS No. 127437-29-0) is a synthetically versatile aromatic compound. As a derivative of isophthalic acid, it features two activating ethyl ester groups and a strategically placed bromine atom on the benzene ring. This combination of functional groups makes it a valuable intermediate and building block in various fields of chemical synthesis, including the development of novel pharmaceuticals and advanced materials such as metal-organic frameworks (MOFs). The bromine atom serves as a key functional handle for substitution and cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and materials science.

## Chemical and Physical Properties

While extensive experimental data for **Diethyl 5-bromoisophthalate** is not widely published, the following table summarizes its key identifiers and known properties based on supplier data. It is important to note that there are conflicting reports regarding its physical state at ambient temperature, with some sources listing it as a crystalline solid and others as a liquid. This suggests that its melting point is likely near room temperature.

Property	Value	Source(s)
IUPAC Name	diethyl 5-bromobenzene-1,3-dicarboxylate	
CAS Number	127437-29-0	
Molecular Formula	C <sub>12</sub> H <sub>13</sub> BrO <sub>4</sub>	
Molecular Weight	301.14 g/mol	
Physical Form	White to yellow powder/crystals or Liquid	
Purity	≥97%	
Storage Temperature	Room Temperature / Ambient	

Note: Definitive experimental values for melting point, boiling point, density, and solubility are not consistently available in peer-reviewed literature. Researchers should perform their own characterization or consult the certificate of analysis from their specific supplier.

## Synthesis and Mechanism

A specific, peer-reviewed synthesis protocol for **Diethyl 5-bromoisophthalate** is not readily available. However, its synthesis can be reliably achieved via a classic Fischer esterification of its parent carboxylic acid, 5-bromoisophthalic acid, using ethanol in the presence of a strong acid catalyst. The general mechanism for this reaction is well-established.

### Reaction Mechanism: Fischer Esterification

The synthesis proceeds through a series of protonation and nucleophilic acyl substitution steps.

- **Protonation of the Carbonyl:** The acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>) protonates one of the carboxylic acid carbonyl groups, rendering it more electrophilic.
- **Nucleophilic Attack:** A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

- **Proton Transfer:** A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- **Elimination of Water:** The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
- **Deprotonation:** The protonated ester is deprotonated to yield the final ethyl ester product.
- **Repeat for Second Carboxyl Group:** The process is repeated on the second carboxylic acid group to form the diethyl ester.

Figure 1: General mechanism of Fischer Esterification.

## Illustrative Laboratory Protocol (for Dimethyl 5-bromoisophthalate)

While a specific protocol for the diethyl ester is not available, the following validated procedure for the synthesis of Dimethyl 5-bromoisophthalate provides a strong methodological basis.<sup>[1][2]</sup> Researchers should adapt this protocol by substituting methanol with anhydrous ethanol and optimizing reaction times and purification procedures accordingly.

- **Apparatus Setup:** To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol).
- **Reagent Addition:** Add anhydrous methanol (500 mL) and concentrated sulfuric acid (10 g) sequentially to the flask.
- **Reaction:** Heat the reaction mixture to reflux with constant stirring for approximately 6 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
- **Workup:** After completion, allow the mixture to cool to room temperature. Slowly add the reaction mixture dropwise to 1 L of distilled water, which will cause the product to precipitate.
- **Neutralization:** Neutralize the mixture to a pH of 7-8 by the careful addition of a 5 wt% aqueous sodium bicarbonate solution.

- Isolation: Collect the white precipitate by filtration. Wash the solid thoroughly with distilled water (e.g., two portions of 1 L).
- Drying: Dry the resulting white solid in a vacuum oven at 50 °C for 48 hours to yield the final product.

## Spectroscopic Characterization

Authentic, published spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) for **Diethyl 5-bromoisophthalate** is currently unavailable in the public domain. For any research application, it is imperative that the synthesized product be rigorously characterized using these standard analytical techniques to confirm its identity and purity.

Expected  $^1\text{H}$  NMR Features: Based on its structure, the  $^1\text{H}$  NMR spectrum in a solvent like  $\text{CDCl}_3$  would be expected to show:

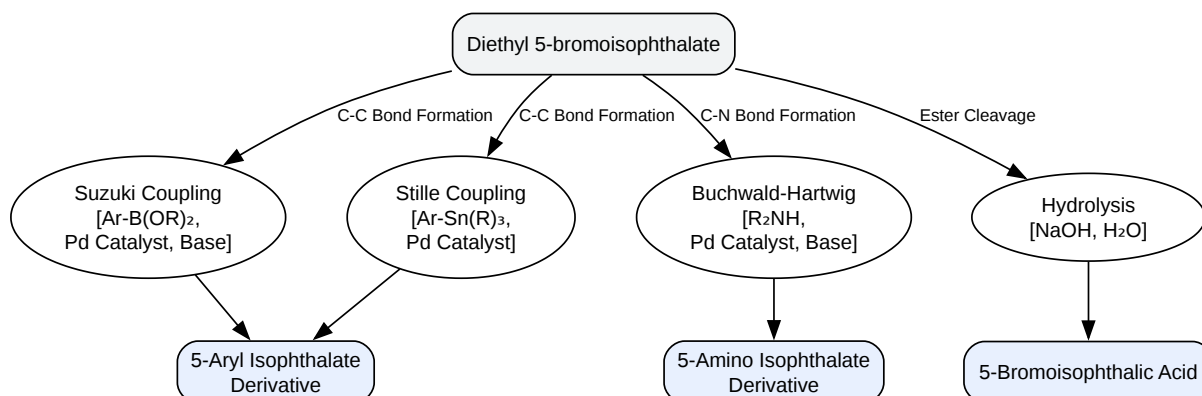
- A triplet signal for the methyl protons ( $-\text{CH}_3$ ) of the ethyl groups.
- A quartet signal for the methylene protons ( $-\text{CH}_2-$ ) of the ethyl groups.
- Two distinct signals in the aromatic region for the non-equivalent aromatic protons. One signal would appear as a triplet (or more accurately, a triplet-like singlet) for the proton at the C2 position, and another signal as a doublet for the two equivalent protons at the C4 and C6 positions.

## Reactivity and Applications in Chemical Synthesis

The chemical utility of **Diethyl 5-bromoisophthalate** is derived from its bifunctional nature. The aryl bromide moiety is a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions, while the ester groups can be hydrolyzed or transesterified.

### Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile reaction site for forming new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination are powerful tools for elaborating the core structure.<sup>[3][4][5]</sup> This allows for the introduction of new aryl, vinyl, or alkyl groups, which is a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients.



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Figure 2: Key reaction pathways for **Diethyl 5-bromoisophthalate**.

## Intermediate for Metal-Organic Frameworks (MOFs)

The dicarboxylate structure makes this molecule and its parent acid ideal candidates for use as organic linkers or "struts" in the synthesis of Metal-Organic Frameworks (MOFs).<sup>[6][7]</sup> MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. By hydrolyzing the ester groups to the corresponding dicarboxylic acid, the resulting 5-bromoisophthalic acid can be reacted with metal salts to form porous frameworks. The bromine atom can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications like gas storage, separation, or catalysis.<sup>[8][9]</sup>

## Use in Drug Discovery

While specific examples are not prevalent in the literature, compounds with this structural motif are valuable in pharmaceutical research. The isophthalate core provides a rigid scaffold from which different functional groups can be appended via cross-coupling at the bromine position. This allows for the systematic exploration of chemical space around a core structure to optimize biological activity and pharmacokinetic properties in a lead optimization campaign.

## Safety and Handling

**Diethyl 5-bromoisophthalate** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available safety data, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Work should be conducted in a well-ventilated fume hood. In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

## Conclusion

**Diethyl 5-bromoisophthalate** is a valuable chemical intermediate with significant potential in synthetic chemistry. Its utility stems from the presence of two key functional groups: the reactive aryl bromide site, which is amenable to a host of cross-coupling reactions, and the diethyl ester moieties, which can be further modified. While there is a notable lack of comprehensive, publicly available experimental data for this specific compound, its synthesis and reactivity can be reliably inferred from established chemical principles and data from close analogs like its dimethyl counterpart. For any application, particularly in a research or drug development setting, it is critical for the end-user to perform thorough in-house characterization to confirm the identity, purity, and properties of the material.

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- To cite this document: BenchChem. [Diethyl 5-bromoisophthalate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180653#diethyl-5-bromoisophthalate-chemical-properties]

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